

4-(Trifluoromethylsulfonyl)aniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethylsulfonyl)aniline

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An In-depth Technical Guide to **4-(Trifluoromethylsulfonyl)aniline**: Molecular Structure, Weight, and Analytical Characterization

Abstract

4-(Trifluoromethylsulfonyl)aniline, a key fluorinated building block, holds significant importance in the fields of medicinal chemistry and materials science. Its unique molecular architecture, dominated by a potent electron-withdrawing trifluoromethylsulfonyl group appended to an aniline scaffold, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutics and functional materials. This guide provides a detailed examination of the molecule's structure, an in-depth analysis of its molecular weight for analytical applications, and outlines robust workflows for its characterization, tailored for researchers, chemists, and professionals in drug development.

Molecular Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. **4-(Trifluoromethylsulfonyl)aniline** is cataloged under several identifiers across various chemical databases.

Identifier	Value	Source
CAS Number	473-27-8	[1] [2] [3]
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S	[1] [2] [3]
Linear Formula	CF ₃ SO ₂ C ₆ H ₄ NH ₂	
Synonyms	4- [(Trifluoromethyl)sulfonyl]phenylamine, 4-Aminophenyltrifluoromethyl sulfone, p-(Trifluoromethylsulfonyl)aniline	[1] [3] [4]
InChI Key	GNVFCXUZQGCXPB-UHFFFAOYSA-N	[1]

Elucidation of the Molecular Structure

The chemical behavior of **4-(Trifluoromethylsulfonyl)aniline** is a direct consequence of its molecular structure, which features a phenyl ring substituted at the 1- and 4-positions with an amino (-NH₂) group and a trifluoromethylsulfonyl (-SO₂CF₃) group, respectively.[\[4\]](#)

Functional Groups and Electronic Effects

The molecule's properties are dictated by the interplay between its two key functional groups:

- Aniline Moiety:** The amino group is a classical electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution.
- Trifluoromethylsulfonyl Group (-SO₂CF₃):** This group is one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry. Its effect is twofold: the sulfonyl portion is strongly withdrawing through induction and resonance, and this effect is dramatically amplified by the three highly electronegative fluorine atoms on the methyl group.

The profound electron-withdrawing nature of the -SO₂CF₃ group significantly deactivates the aromatic ring and reduces the basicity of the amino group.[\[4\]](#) This electronic modulation is a critical design element in drug development, as it can enhance metabolic stability, increase

lipophilicity, and alter the pKa of the molecule to improve cell membrane permeability and target binding.[\[4\]](#)[\[5\]](#)

Molecular Geometry Visualization

The spatial arrangement of these groups defines the molecule's interaction with biological targets. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of **4-(Trifluoromethylsulfonyl)aniline**.

Molecular Weight and Mass Spectrometry

A precise understanding of molecular weight is fundamental for compound verification, purity assessment, and quantitative analysis.

Calculation and Interpretation

It is crucial to distinguish between different mass values:

- **Average Molecular Weight:** This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is typically used for bulk material calculations (e.g., molarity). The average molecular weight is approximately 225.19 g/mol .[\[2\]](#)
[\[3\]](#)
- **Monoisotopic Mass:** This is calculated using the mass of the most abundant isotope for each element (e.g., ^{12}C , ^1H , ^{14}N , ^{16}O , ^{32}S , ^{19}F). This value is paramount in high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 225.00713409 Da.[\[6\]](#)

The table below breaks down the calculation for the monoisotopic mass.

Element	Count	Isotopic Mass (Da)	Total Mass (Da)
Carbon (^{12}C)	7	12.000000	84.000000
Hydrogen (^1H)	6	1.007825	6.046950
Fluorine (^{19}F)	3	18.998403	56.995209
Nitrogen (^{14}N)	1	14.003074	14.003074
Oxygen (^{16}O)	2	15.994915	31.989830
Sulfur (^{32}S)	1	31.972071	31.972071
Total	Monoisotopic Mass	225.007134 Da	

Experimental Protocol: ESI-MS Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard method for confirming the molecular weight of a compound like **4-(Trifluoromethylsulfonyl)aniline**.

Objective: To verify the molecular weight by detecting the protonated molecular ion $[\text{M}+\text{H}]^+$.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **4-(Trifluoromethylsulfonyl)aniline** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
 - **Causality:** Formic acid is added to facilitate protonation of the basic amino group, ensuring efficient ionization and formation of the $[\text{M}+\text{H}]^+$ ion in positive ion mode.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
- **ESI Source Parameters:**

- Ionization Mode: Positive
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
- Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to desolvate the ions.
- Mass Analyzer Parameters:
 - Mass Range: Scan from m/z 100 to 500.
 - Acquisition Mode: Full scan, high resolution (>10,000 FWHM).
- Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺. Given the monoisotopic mass of 225.0071 Da, the expected m/z value for the [M+H]⁺ ion is 226.0149 Da. The high-resolution instrument should detect this mass with an error of less than 5 ppm.

Physicochemical Properties

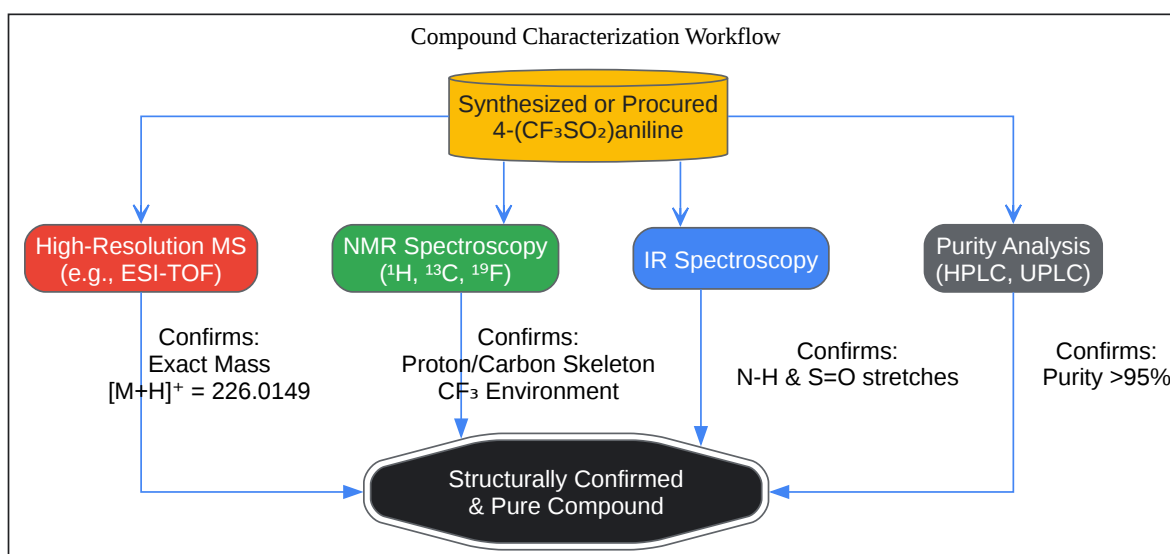
The physical properties of the compound are essential for handling, formulation, and experimental design.

Property	Value	Source
Appearance	Faint brown to faint orange solid/powder	[1][4][7]
Melting Point	96 °C	[1][8]
Boiling Point	317.8 ± 42.0 °C (Predicted)	[1][7][8]
pKa	-0.01 ± 0.10 (Predicted for the conjugate acid)	[1][7][8]
Topological Polar Surface Area	68.5 Å ²	[6]

The low predicted pKa of the protonated amine highlights the powerful electron-withdrawing effect of the $-\text{SO}_2\text{CF}_3$ group, rendering the amine significantly less basic than aniline (pKa of conjugate acid ≈ 4.6).

Integrated Workflow for Structural Confirmation

Confirming the identity and purity of a research compound requires a multi-technique approach. Mass spectrometry confirms the molecular weight, while spectroscopic methods like NMR and IR provide definitive structural information.



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Caption: Integrated workflow for the analytical validation of **4-(Trifluoromethylsulfonyl)aniline**.

Conclusion

4-(Trifluoromethylsulfonyl)aniline is a structurally unique and synthetically valuable molecule. Its defining feature—the powerful electron-withdrawing $-\text{SO}_2\text{CF}_3$ group—governs its chemical reactivity, basicity, and physicochemical properties, making it an attractive building block for modulating biological activity in drug candidates. A precise determination of its molecular weight via high-resolution mass spectrometry is a critical first step in its analytical characterization, which must be complemented by spectroscopic techniques to provide an unambiguous confirmation of its structure and purity, ensuring the integrity of downstream research and development efforts.

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- To cite this document: BenchChem. [4-(Trifluoromethylsulfonyl)aniline molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345625#4-trifluoromethylsulfonyl-aniline-molecular-structure-and-weight]

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